molecular formula C9H10N4O4 B5601156 ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate

ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate

Cat. No. B5601156
M. Wt: 238.20 g/mol
InChI Key: AXKXYJCJTNYLLX-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), showcases methods that could potentially be applied or adapted for the synthesis of our compound of interest. These methods involve specific reactions that yield compounds with significant biological activities and highlight the potential for creating ultra-short acting hypnotics with rapid onset and short duration of action without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).

Molecular Structure Analysis

The crystal structure of related compounds, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, offers insights into the molecular structure that could be relevant for our target compound. Features like intermolecular hydrogen bonding and the conformation of the oxazepinone ring are critical for understanding the compound's stability and reactivity (Lee et al., 2009).

Chemical Reactions and Properties

Studies on the Lewis acid-induced decomposition reaction of similar diazo precursors provide valuable information on the reactivity and potential chemical transformations our compound might undergo. These reactions are influenced by the reaction environment, Lewis acid characteristics, and solvent properties, revealing complex mechanistic aspects that determine the compound's chemical behavior (Gioiello et al., 2011).

Physical Properties Analysis

The synthesis and evaluation of similar compounds underscore the importance of understanding the physical properties that govern the compound's pharmacokinetics and pharmacodynamics. For instance, the metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) indicates its potential use in medical applications due to its ultra-short acting hypnotic activity and metabolic stability (Kadi et al., 2008).

Chemical Properties Analysis

The exploration of the synthetic versatility and reaction pathways of similar compounds, like the thermal rearrangement reactions of condensed dihydrodiazepinones, provides insights into the chemical properties and potential synthetic routes for our target compound. These studies highlight the structural characterization and reactivity patterns essential for developing new compounds with desired biological activities (Israel & Jones, 1971).

properties

IUPAC Name

ethyl (2E)-2-(5-oxo-4,8-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-7-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-2-16-7(15)4-5-3-6(14)11-9-8(10-5)12-17-13-9/h4H,2-3H2,1H3,(H,10,12)(H,11,13,14)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXYJCJTNYLLX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC(=O)NC2=NON=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CC(=O)NC2=NON=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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